4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one

Peptidomimetic design β-turn mimicry Conformational analysis

4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (abbreviated Aba) is a seven-membered benzazepinone heterocycle that serves as a privileged constrained peptidomimetic scaffold. Its structure combines a rigid aryl ring, an ε‑lactam functionality, and a primary amine at position 4, enabling placement of a proteinogenic amino‑acid side chain directly onto the turn‑mimetic core.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 148842-85-7
Cat. No. B136569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one
CAS148842-85-7
Synonyms3H-2-BENZAZEPIN-3-ONE, 4-AMINO-1,2,4,5-TETRAHYDRO-
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C(C(=O)NCC2=CC=CC=C21)N
InChIInChI=1S/C10H12N2O/c11-9-5-7-3-1-2-4-8(7)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13)
InChIKeyNNKKOFWZPFHHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (CAS 148842-85-7): Core Scaffold Identity and Commercial Relevance


4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (abbreviated Aba) is a seven-membered benzazepinone heterocycle that serves as a privileged constrained peptidomimetic scaffold [1]. Its structure combines a rigid aryl ring, an ε‑lactam functionality, and a primary amine at position 4, enabling placement of a proteinogenic amino‑acid side chain directly onto the turn‑mimetic core. This compound has been incorporated into therapeutic peptide analogues targeting opioid, melanocortin, bradykinin, and renin systems [2]. Procurement decisions hinge on whether the unsubstituted Aba core or its substituted congeners best match the conformational, selectivity, and synthetic‑diversification requirements of a given medicinal‑chemistry campaign.

Why Generic Substitution of 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one Fails: Conformational and Pharmacological Non-Interchangeability


The Aba scaffold cannot be casually replaced by other constrained phenylalanine mimetics because its seven‑membered ε‑lactam ring imposes distinct φ/ψ dihedral constraints that differ fundamentally from those of five‑membered Freidinger γ‑lactams, six‑membered δ‑lactams, or the six‑membered Tic (tetrahydroisoquinoline‑3‑carboxylic acid) scaffold [1]. NMR and molecular‑modeling studies demonstrate that the unsubstituted Aba core preferentially adopts extended backbone conformations rather than β‑turns, whereas the spirocyclic derivative strongly induces a β‑turn [2]. Consequently, swapping Aba for a smaller lactam or for Tic can invert receptor selectivity, change agonist/antagonist functional activity, and alter synthetic accessibility. These scaffold‑dependent differences manifest quantitatively in binding affinity, subtype selectivity, and functional potency, making generic substitution scientifically indefensible without head‑to‑head data.

Quantitative Differentiation Evidence for 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one Versus Closest Comparators


Conformational Preference: Aba Adopts Extended Backbone Conformations, Unlike Freidinger γ-Lactams That Strongly Favor β-Turns

The unsubstituted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one scaffold (Ac‑Aba‑NHMe) predominantly adopts extended conformations in solution, in direct contrast to the Freidinger γ‑lactam which strongly stabilizes a β‑turn. NMR solvent‑dependence and temperature‑coefficient experiments on Ac‑Aba‑Xxx‑NHMe tetrapeptide mimetics show the absence of the intramolecular hydrogen bond characteristic of a β‑turn (i+3 NH → i CO), whereas the spirocyclic Aba derivative 9 exhibits the diagnostic turn signature [1]. This conformational dichotomy means the parent Aba scaffold provides a flexible starting point that can be tuned toward turn or extended geometries by ring substitution, unlike the fixed turn bias of classical Freidinger lactams.

Peptidomimetic design β-turn mimicry Conformational analysis

Opioid Receptor Selectivity Swap: Aba Converts δ-Antagonist Tic Scaffold into Potent μ-Agonist

Replacing the constrained phenylalanine analogue Tic (1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylic acid) in the opioid Dmt‑Tic‑Gly‑NH‑Bn pharmacophore with the Aba scaffold (Dmt‑Aba‑Gly‑NH‑Bn) fundamentally alters receptor selectivity and functional activity. Dmt‑Tic‑OH is a potent δ‑opioid receptor antagonist (Ki δ = 0.96 nM) with modest μ‑affinity (Ki μ = 0.022 nM). In contrast, Dmt‑Aba‑Gly‑NH‑Bn exhibits sub‑nanomolar μ‑agonist activity (Ki μ = 0.46 nM; GPI IC₅₀ = 51 nM) with reduced δ‑affinity (Ki δ = 3.35 nM), yielding a δ/μ selectivity ratio of 7.3 . This scaffold‑driven inversion of μ/δ functional profile demonstrates that Aba and Tic are not interchangeable; Aba uniquely enables μ‑selective agonism.

Opioid receptor pharmacology GPCR ligand design Scaffold hopping

Melanocortin Receptor Subtype Selectivity: Aba‑Containing Peptides Achieve >200‑Fold hMC3R Selectivity Over hMC4R, Contrasting with Non‑Selective MT‑II

Incorporation of the Aba‑D‑Phe dipeptidomimetic into a cyclic lactam analogue of the melanocortin superagonist MT‑II generates compound Aba‑2, which displays high‑affinity, selective hMC3R antagonism (IC₅₀ = 50 nM) with >200‑fold selectivity over hMC4R (IC₅₀ >10,000 nM) and approximately 60‑fold selectivity over hMC5R (IC₅₀ = 2,900 nM) [1]. In contrast, the parent compound MT‑II is a non‑selective full agonist at all four melanocortin receptor subtypes (hMC1R IC₅₀ = 0.2 nM, hMC3R IC₅₀ = 1.25 nM, hMC4R IC₅₀ = 1.07 nM, hMC5R IC₅₀ = 7.47 nM). The Aba‑4 analogue (Aba‑D‑Nal(2′)) further demonstrates dual hMC3R/hMC5R antagonism (IC₅₀ = 43 and 87 nM, respectively) [1]. These data establish that the Aba scaffold is a critical determinant of subtype selectivity that cannot be achieved with the native MT‑II sequence alone.

Melanocortin receptors GPCR subtype selectivity Peptide mimetics

Ring‑Size‑Dependent Conformational Space: Aba (7‑Membered ε‑Lactam) Occupies Distinct φ/ψ Space from Freidinger δ‑Lactam (6‑Membered) and γ‑Lactam (5‑Membered)

The seven‑membered azepinone ring of Aba creates a larger, more flexible macrocyclic constraint compared to the five‑membered γ‑lactam and six‑membered δ‑lactam Freidinger systems. Conformational analysis by NMR and molecular modeling of Ac‑Aba‑Xxx‑NHMe models reveals that the Aba ring populates multiple low‑energy conformations, including chair and twist‑boat geometries, whereas the Freidinger γ‑lactam is restricted to a single envelope conformation [1]. This expanded conformational space allows Aba to mimic a broader range of peptide backbone geometries. Methyl substitution at position 4 of Aba shifts the equilibrium toward a turn conformation, while 5‑methyl substitution preserves extended conformations [2], demonstrating the scaffold's unique tunability through substitution that smaller lactams cannot match.

Conformational restriction Ring size comparison Peptide backbone constraint

Synthetic Diversification: Aba Core Enables Trisubstituted Derivatives via One‑Pot Ugi Reaction, Expanding Accessible Chemical Space Beyond Monosubstituted Scaffolds

The 4‑amino‑1,2,4,5‑tetrahydro‑2‑benzazepin‑3‑one scaffold can be elaborated into 1‑carboxamido‑substituted, trisubstituted analogues via a one‑pot Ugi‑3CR reaction, a synthetic route not applicable to the more constrained Tic or Freidinger lactam scaffolds [1]. This methodology yields individual diastereomers separable by preparative RP‑HPLC or silica gel chromatography, providing access to stereochemically defined, three‑dimensionally diverse Aba derivatives. Prior to this development, only 4‑ or 5‑monosubstituted and 1‑aryl substituted Aba analogues were accessible [2]. The ability to introduce simultaneous substituents at positions 1, 4, and 5 of the azepinone ring dramatically expands the accessible chemical space for structure‑activity relationship studies.

Privileged scaffold synthesis Multicomponent reaction Chemical space expansion

Bradykinin B2 Receptor Antagonism: Aba‑Containing HOE140 Analog Preserves High Affinity, Correlating with Spiro‑Aba Turn‑Inducing Property

Incorporation of the spirocyclic Aba‑Gly dipeptide into the C‑terminus of the bradykinin B2 receptor antagonist HOE140 yields analogue BK10, which retains high receptor affinity and functions as a surmountable antagonist [1]. Comparison with linear Aba‑containing BK analogues demonstrates that only the spiro‑Aba substitution, which strongly prefers a β‑turn conformation, achieves binding affinity comparable to the parent HOE140. Linear Aba‑substituted analogues show reduced affinity, consistent with the NMR observation that unconstrained Aba does not spontaneously adopt a turn [2]. This structure‑activity relationship confirms that the Aba scaffold's pharmacological utility at the B2 receptor is directly coupled to its conformational state, which can be rationally switched by ring substitution.

Bradykinin receptor Peptide antagonist Turn conformation

Optimal Research and Industrial Application Scenarios for 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (CAS 148842-85-7)


GPCR Peptide Ligand Lead Optimization Requiring Subtype‑Selective Antagonism

The Aba scaffold is uniquely suited for melanocortin and opioid receptor programs where subtype selectivity is paramount. As demonstrated by Aba‑2 (>200‑fold hMC3R‑selective antagonist) and Aba‑4 (dual hMC3R/hMC5R antagonist), incorporation of the Aba core into cyclic peptide analogues converts non‑selective agonists into subtype‑selective antagonists [1]. Procurement of the unsubstituted Aba building block is the first step toward constructing these selective probes. In opioid programs, Dmt‑Aba‑Gly‑NH‑Bn achieves μ‑agonist activity (Ki μ = 0.46 nM, GPI IC₅₀ = 51 nM) without the δ‑antagonist character inherent to Tic‑based analogues .

Conformational Scanning for β‑Turn‑Dependent Protein–Protein Interactions

Because the parent Aba scaffold adopts extended conformations while its 4‑methyl and spirocyclic derivatives induce β‑turns, purchasing the unsubstituted Aba core enables systematic conformational SAR studies [1]. Researchers can synthesize a panel of Aba derivatives (4‑Me, 5‑Me, spiro, 1‑aryl) from a single precursor and screen for the optimal turn or extended geometry required by the biological target. This tunability is not achievable with rigid turn mimetics such as Freidinger γ‑lactams .

Parallel Library Synthesis via Multicomponent Reaction Chemistry

The Aba scaffold's compatibility with the Ugi‑3CR reaction permits one‑pot generation of trisubstituted analogues with three points of diversity [1]. Medicinal chemistry groups investing in DNA‑encoded library technology or fragment‑based lead generation should procure bulk quantities of the Aba core to exploit this efficient diversification route, which is inaccessible to Tic and smaller lactam scaffolds. The ability to separate individual diastereomers post‑synthesis further supports hit‑to‑lead optimization campaigns requiring stereochemically pure compounds.

Renin Inhibitor and Aspartic Protease Program Scaffold Replacement

The Aba scaffold has been employed as a conformationally restricted phenylalanine isostere in renin inhibitor design, where it replaces the P3 phenylalanine residue to constrain the backbone geometry and improve metabolic stability [1]. Procurement of the unsubstituted Aba scaffold enables its direct incorporation into existing renin inhibitor pharmacophores or other aspartic protease programs (e.g., BACE1, HIV protease) where constrained Phe mimetics are required.

Quote Request

Request a Quote for 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.